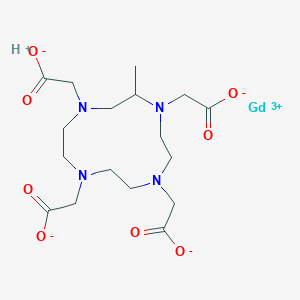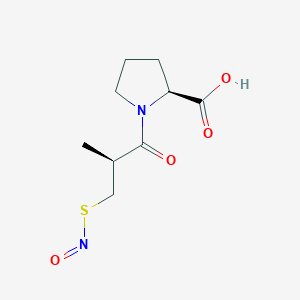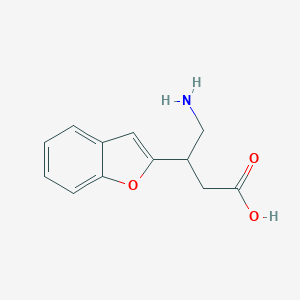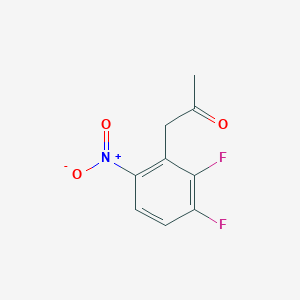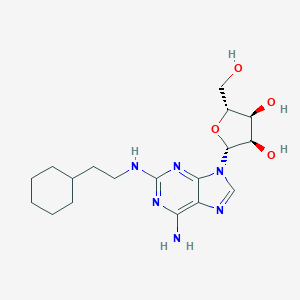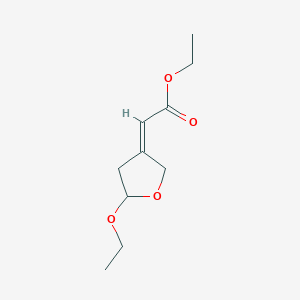
ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields. This compound is a colorless liquid that is soluble in organic solvents and is widely used in the synthesis of various organic compounds.
Mechanism Of Action
The mechanism of action of ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate is not fully understood. However, it is believed that the compound exerts its biological activity by inhibiting key enzymes involved in various metabolic pathways. The compound has been found to inhibit the growth of various microorganisms, including bacteria and fungi, by disrupting their metabolic processes.
Biochemical And Physiological Effects
Ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has been found to exhibit antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.
Advantages And Limitations For Lab Experiments
The advantages of using ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate in lab experiments include its high purity, low toxicity, and ease of synthesis. The compound can be synthesized in large quantities, making it readily available for use in various experiments. However, the limitations of using the compound include its limited solubility in water and its instability under certain conditions, which can affect its biological activity.
Future Directions
There are several future directions for the research on ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate. One possible direction is the development of new synthetic methods to improve the yield and purity of the compound. Another direction is the investigation of the compound's potential as a drug candidate for the treatment of various diseases, such as cancer and inflammation. Additionally, the compound's mechanism of action and its effects on various metabolic pathways can be further elucidated to understand its biological activity better.
Synthesis Methods
The synthesis of ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate involves the reaction of ethyl acetoacetate with 5-ethoxy-3-hydroxypentanal in the presence of a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, which leads to the formation of the desired compound. The reaction conditions, such as temperature, time, and the type of catalyst used, can be optimized to obtain a high yield of the product.
Scientific Research Applications
Ethyl (ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate)-2-(5-ethoxyoxolan-3-ylidene)acetate has various scientific research applications. It is widely used in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and natural products. The compound has been found to exhibit antimicrobial, antifungal, and anticancer properties, making it a potential candidate for drug development.
properties
CAS RN |
119614-46-9 |
|---|---|
Product Name |
ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate |
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (2Z)-2-(5-ethoxyoxolan-3-ylidene)acetate |
InChI |
InChI=1S/C10H16O4/c1-3-12-9(11)5-8-6-10(13-4-2)14-7-8/h5,10H,3-4,6-7H2,1-2H3/b8-5- |
InChI Key |
GFASPNZUNBPNMW-YVMONPNESA-N |
Isomeric SMILES |
CCOC1C/C(=C/C(=O)OCC)/CO1 |
SMILES |
CCOC1CC(=CC(=O)OCC)CO1 |
Canonical SMILES |
CCOC1CC(=CC(=O)OCC)CO1 |
synonyms |
Acetic acid, (5-ethoxydihydro-3(2H)-furanylidene)-, ethyl ester, (Z)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



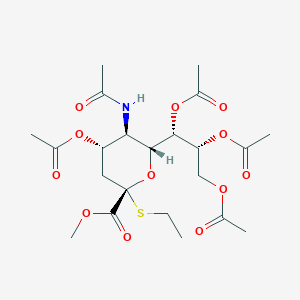
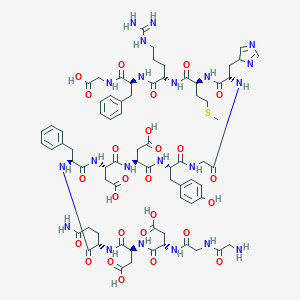
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
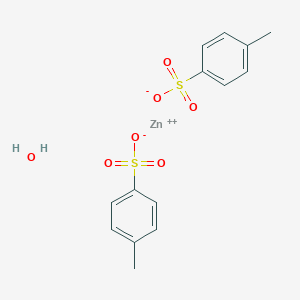
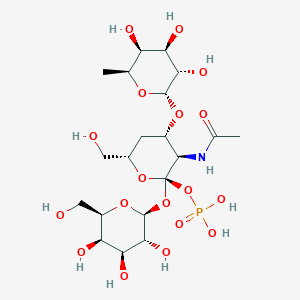
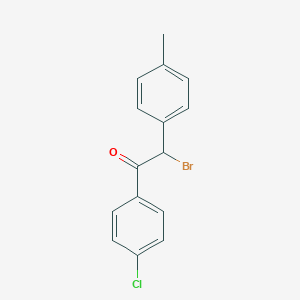
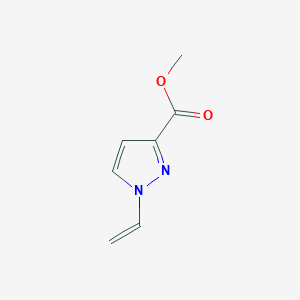
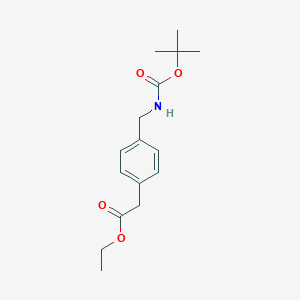
![1-Isopropyl-1H-imidazo[4,5-c]pyridine](/img/structure/B54809.png)
